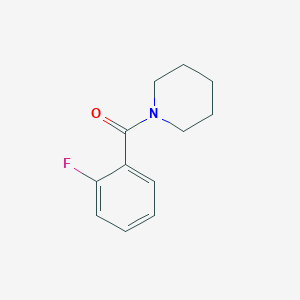
(2-fluorophenyl)-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluorophenyl)-piperidin-1-ylmethanone is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (2-fluorophenyl)-piperidin-1-ylmethanone are not explicitly detailed in the available literature. Generally, industrial production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-fluorophenyl)-piperidin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions are not explicitly mentioned in the available sources.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information about the products is not available from the sources consulted.
Scientific Research Applications
(2-fluorophenyl)-piperidin-1-ylmethanone has several scientific research applications, including:
Chemistry: It is used in various chemical reactions and studies to understand its properties and behavior.
Medicine: It could be explored for medicinal purposes, but detailed applications are not available.
Industry: The compound may have industrial applications, although specific uses are not mentioned.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (2-fluorophenyl)-piperidin-1-ylmethanone include other fluorinated organic compounds and nitrogen-containing heterocycles .
Uniqueness
This compound is unique due to its specific molecular structure and properties, which differentiate it from other similar compounds .
Conclusion
This compound is a compound with potential applications in various scientific fields. While detailed information about its preparation methods, chemical reactions, and mechanism of action is limited, it remains a compound of interest for further research and exploration.
Properties
Molecular Formula |
C12H14FNO |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(2-fluorophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H14FNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
CUMYVWVEQXBEQZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2F |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















